1-Methoxy-4-methylbicyclo(2.2.2)octane
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Overview
Description
1-Methoxy-4-methylbicyclo(222)octane is an organic compound with the molecular formula C10H18O It is a derivative of bicyclo(222)octane, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-methylbicyclo(2.2.2)octane typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo(2.2.2)octane as the core structure.
Methoxylation: Introduction of the methoxy group can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and purification techniques ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-methylbicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, alkyl halides, aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-methylbicyclo(2.2.2)octane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methylbicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
1-Methoxy-4-methylcyclohexane: Similar in structure but lacks the bicyclic framework.
1-Methoxy-4-methylbicyclo(2.2.1)heptane: Similar bicyclic structure but with a different ring system.
Uniqueness: 1-Methoxy-4-methylbicyclo(2.2.2)octane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. Its specific arrangement of functional groups makes it a valuable compound for various applications.
Properties
CAS No. |
6555-95-9 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-methoxy-4-methylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O/c1-9-3-6-10(11-2,7-4-9)8-5-9/h3-8H2,1-2H3 |
InChI Key |
NXGYBOISDZEYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)OC |
Origin of Product |
United States |
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